![molecular formula C23H16N4O7 B3022026 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione CAS No. 7006-85-1](/img/no-structure.png)

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

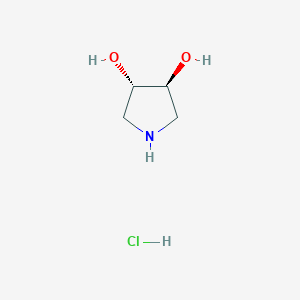

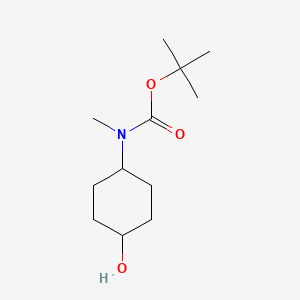

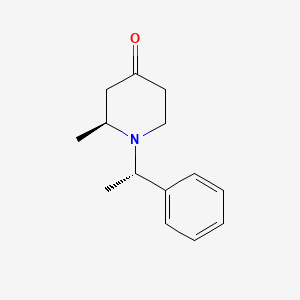

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione is a chemical compound with the formula C23H16N4O7 . It is a complex organic molecule that falls under the category of indole diones .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. It includes a 5-methylindole-2,3-dione core, which is substituted at the 1-position by a 4-(4-methylanilino)-3,5-dinitrobenzoyl group . The exact 3D structure would need to be determined through techniques such as X-ray crystallography.Physical And Chemical Properties Analysis

This compound has a molecular weight of 460.39600 . It has a Polar Surface Area (PSA) of 158.12000, and a logP value of 5.41750, indicating its relative hydrophobicity . The compound has a density of 1.525g/cm3, a boiling point of 661.2ºC at 760 mmHg, and a flash point of 353.7ºC . Its refractive index is 1.721 .Aplicaciones Científicas De Investigación

- 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly its ability to inhibit cell proliferation and induce apoptosis. Further studies are needed to elucidate its mechanism of action and potential clinical applications .

Anticancer Activity

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malarial infection, and cholinesterase activity .

Pharmacokinetics

The physicochemical properties such as density (1525g/cm3), boiling point (6612ºC at 760 mmHg), and molecular weight (46039600) can provide some insights into its potential pharmacokinetic behavior .

Result of Action

Indole derivatives are known to have various biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .

Action Environment

Factors such as temperature, ph, and the presence of other substances can potentially influence the action of indole derivatives

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione involves the condensation of 4-methylaniline with 3,5-dinitrobenzoyl chloride to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid. This acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC to form the final product.", "Starting Materials": [ "4-methylaniline", "3,5-dinitrobenzoyl chloride", "5-methyl-1-indole-2,3-dione", "coupling agent (DCC or EDC)", "solvents (e.g. dichloromethane, ethanol)" ], "Reaction": [ "Step 1: 4-methylaniline is reacted with 3,5-dinitrobenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylanilino)-3,5-dinitrobenzoic acid.", "Step 2: The resulting acid is then coupled with 5-methyl-1-indole-2,3-dione using a coupling agent such as DCC or EDC in the presence of a base such as triethylamine.", "Step 3: The crude product is purified by column chromatography using a suitable solvent system (e.g. dichloromethane/ethanol) to yield the final product, 5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione." ] } | |

Número CAS |

7006-85-1 |

Nombre del producto |

5-Methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |

Fórmula molecular |

C23H16N4O7 |

Peso molecular |

460.4 g/mol |

Nombre IUPAC |

5-methyl-1-[4-(4-methylanilino)-3,5-dinitrobenzoyl]indole-2,3-dione |

InChI |

InChI=1S/C23H16N4O7/c1-12-3-6-15(7-4-12)24-20-18(26(31)32)10-14(11-19(20)27(33)34)22(29)25-17-8-5-13(2)9-16(17)21(28)23(25)30/h3-11,24H,1-2H3 |

Clave InChI |

CAQQLJYWUDHCTE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

SMILES canónico |

CC1=CC=C(C=C1)NC2=C(C=C(C=C2[N+](=O)[O-])C(=O)N3C4=C(C=C(C=C4)C)C(=O)C3=O)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acrylic acid](/img/structure/B3021944.png)

![6-[4-(Trifluoromethoxy)phenyl]nicotinic acid](/img/structure/B3021949.png)

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)